MK-3984
Description
Conceptual Framework of Androgen Receptor (AR) Modulation
AR modulation involves influencing the activity of the androgen receptor through the binding of ligands. Endogenous androgens act as agonists, activating the receptor to elicit a range of physiological responses. aminovitality.comuni.lu Pharmacological modulation seeks to either activate or inhibit AR signaling, often in a tissue-specific manner. The selective nature of SARMs arises from their ability to induce distinct conformational changes in the AR compared to traditional androgens. wikipedia.orgelementsarms.com These differential conformations can influence the recruitment of various coregulatory proteins, leading to tissue-selective gene expression and downstream effects. aminovitality.comuni.luwikipedia.org The complex regulatory environment of the AR, including the balance of co-activators and co-repressors, contributes to this tissue-specific activity. aminovitality.com
Classification and Evolution of Selective Androgen Receptor Modulators (SARMs)
The development of SARMs has evolved significantly. Initial efforts focused on modifying steroidal compounds derived from testosterone (B1683101). wikipedia.orgfitscience.co However, the modern era of SARMs is largely defined by the discovery and investigation of non-steroidal compounds. wikipedia.orgelementsarms.comnih.gov These non-steroidal SARMs were developed with the explicit goal of overcoming the limitations of traditional anabolic-androgenic steroids, such as their lack of tissue selectivity and associated adverse effects. peptidesciences.comnih.gov Non-steroidal SARMs offer advantages such as oral bioavailability and are not subject to conversion by enzymes like aromatase or 5α-reductase, which can lead to unwanted estrogenic or DHT-related side effects with steroidal androgens. wikipedia.orgpeptidesciences.com The structural modifications of lead compounds, such as the nonsteroidal antiandrogen bicalutamide, have been instrumental in the discovery of various classes of non-steroidal SARMs. wikipedia.orgwikipedia.org This evolution has led to the investigation of numerous SARM candidates for a range of potential therapeutic applications. nih.govwikipedia.orgguidetopharmacology.org
Research Context and Significance of MK-3984 within SARM Development
This compound is a chemical compound that has been investigated within the academic research context as a selective androgen receptor modulator. wikipedia.orgwikipedia.org Its significance lies in its contribution to the broader understanding of SARM properties and their potential applications, particularly in conditions characterized by muscle wasting. This compound, a non-steroidal SARM, was explored for its effects on lean body mass. peptidesciences.comwikipedia.orgwikipedia.org Although development of this compound has been discontinued, the research conducted with this compound has provided valuable data points in the landscape of SARM development. wikipedia.org
Research findings on this compound have emerged from clinical studies, including a notable head-to-head trial comparing it with Ostarine (GTx-024) in postmenopausal women. sigmaaldrich.comelementsarms.com This 12-week, randomized clinical trial evaluated the effects of different doses of this compound and Ostarine on total lean body mass and physical performance. sigmaaldrich.com The study reported that both this compound and Ostarine treatment resulted in significant increases in total lean body mass compared to placebo after 12 weeks. sigmaaldrich.com Increases in thigh muscle volume were also observed with both compounds. sigmaaldrich.com Furthermore, treatment with this compound and Ostarine led to an increase in leg muscle strength. sigmaaldrich.com The study indicated that this compound and Ostarine demonstrated comparable efficacy on total lean body mass, muscle strength, and tissue selectivity in this population. sigmaaldrich.com Specifically, the research highlighted the tissue-selective nature by noting the absence of virilization effects, as measured by indicators such as sebaceous gland volume, sebum excretion rate, and hair follicle gene expression. sigmaaldrich.com Additionally, neither compound stimulated endometrial proliferation. sigmaaldrich.com
The findings from this research contribute to the understanding of the potential anabolic effects of SARMs on muscle and bone tissue, and the possibility of achieving tissue selectivity. While this compound is no longer under development, the data generated from its study are part of the collective knowledge base informing ongoing research into SARMs for conditions such as muscle wasting associated with cancer (cachexia) and sarcopenia. peptidesciences.comwikipedia.orgwikipedia.org
Below is a data table summarizing key efficacy findings from the clinical study comparing this compound and Ostarine:
| Compound | Dose (mg) | Change in Total Lean Body Mass from Baseline (kg) | p-value |
| Placebo | - | - | - |
| Ostarine | 3 | +1.54 | <0.001 |
| This compound | 50 | +1.54 | <0.001 |
| This compound | 125 | +1.74 | <0.001 |
Note: Data extracted from a 12-week clinical trial in postmenopausal women. sigmaaldrich.com
The research involving this compound, despite its discontinuation, underscores the academic interest in identifying SARMs with favorable anabolic profiles and tissue selectivity. The data contributes to the ongoing scientific discourse on the potential of SARMs as a therapeutic class for conditions involving muscle atrophy and weakness.
Structure
2D Structure
3D Structure
Properties
CAS No. |
871325-55-2 |
|---|---|
Molecular Formula |
C17H12F7NO2 |
Molecular Weight |
395.27 g/mol |
IUPAC Name |
(2R)-3,3,3-trifluoro-N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-hydroxy-2-phenylpropanamide |
InChI |
InChI=1S/C17H12F7NO2/c18-13-7-6-12(16(19,20)21)8-10(13)9-25-14(26)15(27,17(22,23)24)11-4-2-1-3-5-11/h1-8,27H,9H2,(H,25,26)/t15-/m1/s1 |
InChI Key |
YSMGNNKNGUPHCD-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@](C(=O)NCC2=C(C=CC(=C2)C(F)(F)F)F)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=C(C=CC(=C2)C(F)(F)F)F)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK3984; MK 3984; MK-3984 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Mk 3984 Action
Androgen Receptor (AR) as the Primary Biological Target
The primary biological target of MK-3984 is the androgen receptor (AR). wikipedia.orgdcchemicals.comtargetmol.com The AR is a member of the steroid hormone receptor superfamily and functions as a ligand-activated transcription factor. medchemexpress.comumich.eduscience.gov Upon binding of an appropriate ligand, the AR undergoes a conformational change, dissociates from heat shock proteins in the cytosol, translocates into the nucleus, and binds to specific DNA sequences known as androgen response elements (AREs) to regulate the transcription of target genes. wikipedia.orgmedchemexpress.comumich.edu this compound, as a SARM, interacts with the AR to exert its effects. wikipedia.orgdcchemicals.comtargetmol.com
Ligand-Receptor Binding Affinity and Selectivity Profiling
Selective androgen receptor modulators, including compounds like this compound, are designed to bind to the androgen receptor with high affinity and selectivity. While specific quantitative data on the binding affinity (e.g., Ki or IC50 values) of this compound for the AR compared to other steroid hormone receptors was not extensively detailed in the provided search results, SARMs in general are characterized by their ability to preferentially bind to AR over other nuclear receptors such as estrogen receptors (ER), progesterone (B1679170) receptors (PR), and glucocorticoid receptors (GR). medchemexpress.com This selective binding profile is a key feature contributing to the reduced off-target effects observed with SARMs compared to non-selective androgens. researchgate.netwikipedia.orgnih.gov
Conformational Dynamics and Co-regulator Recruitment upon this compound Binding
Ligand binding to the AR induces conformational changes in the receptor protein, particularly within the ligand-binding domain (LBD). wikipedia.orgumich.edu These conformational changes are crucial for the recruitment of co-regulator proteins, which are essential for modulating AR transcriptional activity. wikipedia.orgumich.edunih.gov Different ligands, including various SARMs, can induce distinct AR conformations, leading to differential recruitment of coactivator and corepressor proteins. researchgate.netwikipedia.org This differential co-regulator recruitment is hypothesized to be a significant factor in the tissue-selective actions of SARMs. researchgate.netwikipedia.org
In the presence of agonists like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR typically recruits coactivator proteins, leading to the upregulation of gene expression. wikipedia.orgumich.edu SARMs, however, can induce AR conformations that facilitate the recruitment of both coactivators and corepressors. wikipedia.org The specific conformation induced by a SARM and the subsequent balance of coactivator and corepressor recruitment can vary depending on the SARM compound and the cellular context. wikipedia.org This ability to selectively recruit co-regulators is thought to underlie the mixed agonist/antagonist activity of some SARMs, where they may act as agonists in some tissues and partial agonists or antagonists in others. wikipedia.org Although specific details on the conformational dynamics and co-regulator recruitment profile of this compound were not extensively provided, its classification as a SARM suggests it operates through these general mechanisms.
Transcriptional Activation and Gene Expression Modulation
The primary mechanism by which the ligand-bound AR exerts its effects is through the modulation of gene expression. medchemexpress.comumich.edu Upon translocation to the nucleus and binding to AREs in the DNA, the AR, in conjunction with recruited coactivators or corepressors, influences the rate of transcription of target genes. wikipedia.orgmedchemexpress.comumich.edu SARMs like this compound can induce AR-mediated transcriptional activation. dcchemicals.com The tissue-selective nature of SARMs means they can stimulate AR-mediated gene expression in anabolic tissues such as muscle and bone, while having reduced effects on gene expression in androgenic tissues like the prostate. researchgate.netwikipedia.orgscience.gov This differential transcriptional modulation contributes to their desired therapeutic profile.
Investigation of Non-Genomic Androgen Receptor Signaling Mechanisms
In addition to the classical genomic pathway involving direct DNA binding and transcriptional regulation, the androgen receptor is also known to mediate rapid, non-genomic signaling effects. wikipedia.orgumich.edu These non-genomic actions can occur through membrane-associated AR and involve the activation of various intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways. umich.edu While the provided search results mention the existence of non-genomic AR signaling as a potential mechanism contributing to SARM activity, specific investigations into the non-genomic signaling mechanisms triggered by this compound were not detailed. wikipedia.orgdrugfreesport.com Further research would be required to fully elucidate the extent and nature of this compound's involvement in non-genomic AR signaling.
Molecular Determinants of Tissue Selectivity
The tissue selectivity of SARMs, including this compound, is a defining characteristic and is attributed to several potential molecular determinants. researchgate.netwikipedia.orgscience.gov These include the lack of conversion by 5α-reductase, differential expression of AR co-regulators in various tissues, non-genomic signaling pathways, and potentially tissue-selective uptake. wikipedia.org Unlike testosterone, which can be converted to the more potent androgen DHT by 5α-reductase in certain tissues (like the prostate), SARMs are generally not substrates for this enzyme, contributing to their reduced androgenic effects in these tissues. wikipedia.org
Differential AR Expression and Coregulator Abundance in Target Tissues
One significant factor contributing to the tissue selectivity of SARMs is the differential expression and abundance of AR and its co-regulator proteins in various tissues. wikipedia.orgscience.govnottingham.ac.uk The ratio of coactivators to corepressors can vary depending on the tissue type. wikipedia.org As SARMs can recruit both coactivators and corepressors depending on the induced AR conformation, the prevailing cellular environment in a specific tissue, particularly the balance of co-regulator proteins, can influence whether the SARM acts predominantly as an agonist or a partial agonist/antagonist. wikipedia.org For instance, in tissues where coactivators are more abundant (such as muscle and bone), a SARM may exhibit agonistic activity, promoting anabolic effects. Conversely, in tissues with a higher ratio of corepressors (such as the prostate), the same SARM might show reduced agonistic or even antagonistic activity, thus minimizing unwanted androgenic effects. wikipedia.org While the principle is established for SARMs, specific data quantifying the differential expression of AR and co-regulators in target tissues relevant to this compound's effects were not provided.
Influence of Metabolic Enzymes on Local Activity (e.g., 5α-reductase)
Selective androgen receptor modulators (SARMs), including this compound, are designed to exhibit tissue-selective anabolic effects with reduced androgenic activity in tissues such as the prostate. A key mechanism contributing to the differential activity profile of SARMs compared to endogenous androgens like testosterone involves their interaction, or lack thereof, with metabolic enzymes such as 5α-reductase. wikipedia.org
Testosterone, a primary circulating androgen, is converted by the enzyme 5α-reductase in specific tissues, most notably the prostate, skin, and seminal vesicles, into the more potent androgen, dihydrotestosterone (DHT). wikipedia.orgwikipedia.orgnih.gov This conversion is critical for mediating many of the androgenic effects in these tissues. wikipedia.orgnih.govnih.gov There are two main isoforms of 5α-reductase, Type 1 and Type 2, with varying tissue distribution. wikipedia.orgnih.gov
In contrast to testosterone, SARMs like this compound are generally not substrates for 5α-reductase. wikipedia.org This lack of metabolic conversion means that their activity is not potentiated in tissues rich in 5α-reductase activity in the same manner as testosterone. wikipedia.org The inability of 5α-reductase to convert SARMs is a proposed mechanism underlying their tissue selectivity, allowing them to exert anabolic effects on muscle and bone with potentially reduced impact on androgen-sensitive reproductive tissues like the prostate. wikipedia.org
Preclinical Research Methodologies and Scientific Findings for Mk 3984
In Vitro Experimental Paradigms
In vitro studies using cell-based systems are fundamental to understanding the direct interactions of MK-3984 at the cellular and molecular levels. These experiments help to elucidate how the compound binds to the androgen receptor and influences cellular processes.
Cell-Based Assays for Androgen Receptor Transactivation and Agonism
Cell-based assays, particularly those involving androgen receptor (AR) transactivation, are commonly used to determine if a compound acts as an agonist or antagonist of the AR. These assays typically involve cells engineered to express the androgen receptor and a reporter gene whose expression is controlled by androgen-responsive elements (AREs). mdpi.com When an agonist binds to the AR, it induces a conformational change, leading to the translocation of the AR complex into the nucleus, dimerization, and binding to AREs, thereby stimulating reporter gene transcription. mdpi.com
Studies have characterized SARMs, including this compound, in transient transfection and proliferation assays using cell lines like MDA-MB-231 cells stably expressing wild-type AR (MDA-MB-231-AR). researchgate.net These AR transactivation assays are performed to determine if SARMs act as agonists in these cell systems. researchgate.net Dihydrotestosterone (B1667394) (DHT), a natural androgen, and various SARMs have been shown to inhibit the proliferation of MDA-MB-231-AR cells. researchgate.net
Protein-Ligand Interaction Studies
Understanding how this compound interacts directly with the androgen receptor protein is essential for characterizing its mechanism of action. Protein-ligand interaction studies employ various biochemical and biophysical techniques to analyze the binding affinity, kinetics, and structural changes that occur upon binding. nih.gov
These studies can involve methods such as equilibrium dialysis, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to quantify the binding affinity (Ki or Kd) of this compound for the androgen receptor. nih.gov Crystallographic analysis can also provide detailed structural information about the binding pose of this compound within the ligand-binding domain of the AR. nih.govebi.ac.uk While specific detailed protein-ligand interaction data for this compound were not extensively found in the search results, the broader context of SARM research indicates that such studies are standard practice to confirm selective binding to the androgen receptor. wikipedia.orgtargetmol.commedchemexpress.com The androgen receptor is a nuclear receptor that is activated by androgens like testosterone (B1683101) and dihydrotestosterone, leading to its translocation to the nucleus and regulation of gene expression. mdpi.comtargetmol.commedchemexpress.comgenecards.org
Cellular Proliferation and Differentiation Assays in Relevant Cell Lines
Cellular proliferation and differentiation assays are used to assess the effects of this compound on cell growth and maturation in cell types relevant to its therapeutic targets, such as muscle and bone cells. These assays can help determine if this compound promotes the growth or differentiation of myoblasts (muscle precursor cells) or osteoblasts (bone-forming cells).
Cell proliferation assays can measure hormonal activity by assessing cell growth, often by incorporating labeled nucleotides into the DNA of proliferating cells. mdpi.com An agonist can stimulate cell growth, while an antagonist can block it. mdpi.com Differentiation assays might involve culturing cells under conditions that promote differentiation and then measuring markers specific to the mature cell type. researchgate.net For example, in muscle research, this could involve assessing the formation of myotubes from myoblasts. In bone research, it could involve measuring alkaline phosphatase activity or mineralization in osteoblast cultures. While direct results for this compound in such assays were not prominently featured in the search results, the use of these methodologies is common in the preclinical evaluation of SARMs targeting muscle and bone. targetmol.com
In Vivo Animal Model Investigations
In vivo studies using animal models are essential for evaluating the efficacy of this compound in a complex biological system and assessing its effects on target tissues like muscle and bone in a living organism. Rodent models are frequently used for this purpose due to their physiological similarities to humans in certain aspects of muscle and bone metabolism. nih.govismni.org
Efficacy Assessment in Rodent Models of Muscle Atrophy and Cachexia
Rodent models are widely used to study muscle atrophy and cachexia, conditions characterized by significant loss of skeletal muscle mass and strength. nih.govbiorxiv.orgmdpi.com These models can involve various interventions to induce muscle wasting, such as disease inoculation (e.g., cancer models) or disuse. nih.govbiorxiv.org Evaluating the efficacy of this compound in these models typically involves measuring changes in body weight, lean body mass, muscle weight, and muscle strength. ijcrt.orgsec.gov
Evaluation of Bone Anabolic Effects in Osteoporosis Models
Osteoporosis is characterized by decreased bone mass and structural deterioration, leading to increased fracture risk. ismni.orgnih.gov Animal models, particularly ovariectomized rodents, are commonly used to simulate postmenopausal osteoporosis due to estrogen deficiency. ismni.orgnih.govbiorxiv.org Evaluating the bone anabolic effects of this compound in these models involves assessing changes in bone mineral density (BMD), bone volume, bone microarchitecture (e.g., trabecular thickness and number), and bone strength. nih.govfrontiersin.org Techniques like micro-computed tomography (micro-CT) are used to analyze bone structure in detail. nih.govfrontiersin.org
While specific detailed findings for this compound's bone anabolic effects in osteoporosis models were not extensively detailed in the provided search results, SARMs in general are investigated for their potential to increase bone density and lean body mass. wikipedia.org Preclinical studies on other SARMs in ovariectomized rodent models have demonstrated positive effects on bone parameters, including increased BMD and improved trabecular microarchitecture. nih.gov These studies often measure endpoints such as bone volume/total volume (BV/TV), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp). nih.gov The goal of such studies is to identify agents that promote bone formation and increase bone mass, offering a potential therapeutic approach for osteoporosis. nih.gov
Here is a summary of some preclinical findings related to SARMs, providing context for the types of results expected from studies on this compound:
| SARM | Model / Assay | Key Finding | Source |
| GLPG0492 | Mouse model of cachexia & sarcopenia | As efficacious as α-methylprednisolone & Nandrolone in improving strength and muscle mass. | ijcrt.org |
| GLPG0492 | Preclinical study (muscle loss) | As effective as Testosterone Propionate in preventing muscle loss. | ijcrt.org |
| RAD-140 | Pre-clinical models (rats & monkeys) | Increased lean muscle mass & improved physical performance; selectively triggers bone growth. | ijcrt.org |
| SARM 2f | Castrated male rats | Significant anabolic effect by enhancement of overall body weight and skeletal muscle weight; did not affect seminal vesicles or prostates. | ijcrt.org |
| SARM 2f | Cynologous monkey (10 mg/kg for 4 weeks) | Increased body weight by 5% and lean body mass by 8%; decreased plasma lipid levels. | ijcrt.org |
| Various SARMs | MDA-MB-231-AR cells (in vitro) | Inhibited proliferation; acted as AR agonists in transactivation assays. | researchgate.net |
| MK-4 | Ovariectomized mice (osteoporosis model) | Increased ALP, decreased ucOC and TRACP; higher BMD, BV/TV, Tb.Th; lower Tb.Sp and SMI. | nih.gov |
Studies on Tissue Selectivity using Hershberger Assay and other Comparative Models
Assessing tissue selectivity is a critical aspect of preclinical SARM evaluation. The Hershberger assay is widely utilized as a standard method to demonstrate the tissue selectivity of SARMs. nih.govscience.gov This assay typically involves evaluating the compound's effects on the weight of various androgen-responsive tissues, such as the levator ani muscle (an anabolic tissue) and the ventral prostate (an androgenic tissue), often in castrated animal models. researchgate.netnih.govscience.gov By comparing the compound's efficacy in stimulating the growth or weight of anabolic tissues versus androgenic tissues, researchers can determine its selectivity profile. nih.govscience.gov
Comparative models are also employed in preclinical studies to understand the systemic effects and tissue-specific actions of compounds like SARMs. controlledreleasesociety.orgsochob.cl These models can involve different animal species to assess potential interspecies differences in response. controlledreleasesociety.orgsochob.clwuxiapptec.com While this compound has been mentioned in the context of selective androgen receptor modulators for which recent clinical efficacy data exists researchgate.netresearchgate.net, detailed scientific findings specifically from Hershberger assays or other comparative tissue selectivity studies for this compound were not available in the consulted sources.
Pharmacokinetic and Metabolite Research in Preclinical Systems
Pharmacokinetic (PK) studies are fundamental in preclinical research to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in animal models. wuxiapptec.comnih.goveuropa.eu These studies provide essential insights into the compound's behavior within the body over time and are crucial for the comprehensive safety evaluation of a new molecular entity. nih.goveuropa.eu
Absorption and Distribution Studies in Animal Models
Absorption studies in animal models aim to determine the extent and rate at which a compound enters the systemic circulation after administration. Distribution studies investigate how the compound is subsequently distributed to various tissues and organs throughout the body. wuxiapptec.comnih.goveuropa.eu These studies often involve administering the compound to research animals and measuring its concentration in plasma, blood, and different tissues over specific time points. nih.govnih.gov Animal models, including rodents and larger species, are used to provide data that can help predict human pharmacokinetics. sochob.clwuxiapptec.comeuropa.eu While the importance of absorption and distribution studies for preclinical SARM evaluation is established wuxiapptec.comnih.goveuropa.eu, specific findings regarding the absorption and distribution of this compound in animal models were not detailed in the provided search results.
Metabolic Pathways and Metabolite Identification in Preclinical Species
Metabolism studies identify how a compound is transformed by enzymatic processes within the body. nih.goveuropa.eu These studies are crucial for understanding how the parent compound is broken down and what metabolites are formed. nih.govnih.govadmescope.com Preclinical metabolism research often involves both in vitro methods, such as incubating the compound with liver microsomes or hepatocytes from different species, and in vivo studies in research animals. nih.govnih.govadmescope.comeuropa.eu Techniques like liquid chromatography-mass spectrometry are used to identify and characterize metabolites. nih.govadmescope.com Comparing metabolite profiles across different preclinical species and with human in vitro systems helps assess the relevance of animal models for predicting human metabolism. nih.govadmescope.com While the general methodologies for identifying SARM metabolites are known nih.govnih.govadmescope.comeuropa.eu, specific details on the metabolic pathways and identified metabolites of this compound in preclinical species were not found in the consulted sources.
Advanced Research Perspectives and Future Directions for Mk 3984 and Sarms
Computational Approaches in SARM Discovery and Optimization
Computational methods play a significant role in modern drug discovery and design, offering the potential to accelerate the process researchgate.netmdpi.com. These approaches are valuable in identifying and optimizing SARM candidates by providing insights into their interactions with the androgen receptor.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a SARM) when bound to a protein target (the androgen receptor) researchgate.netuneb.br. This helps in understanding the potential binding modes and affinities. Molecular dynamics simulations further evaluate the stability of the ligand-receptor complex over time, providing a more dynamic view of the interaction researchgate.netnih.gov. These simulations can offer information about the residues involved in the interaction and the stability of the ligand within the binding site researchgate.net. Such computational analyses are crucial in structure-based drug design, which relies on the three-dimensional structure of the target protein mdpi.com.
Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) analysis is fundamental to drug discovery and involves understanding how modifications to a compound's chemical structure affect its biological activity immutoscientific.comspirochem.com. For SARMs, elucidating the SAR helps researchers identify structural features that contribute to selective binding to the androgen receptor and the desired tissue-specific anabolic effects immutoscientific.comnih.gov. By systematically altering the molecular structure and evaluating the resulting biological activity, researchers can optimize compounds for improved efficacy and selectivity immutoscientific.com. Computational approaches, including the SAR matrix method, can aid in extracting and organizing SAR information from datasets and even generating virtual candidate compounds for further evaluation acs.orgresearchgate.net.
Analytical Techniques for Detection and Quantification in Research Matrices
The development of sensitive and selective analytical methods is essential for the detection and quantification of SARMs in various research matrices, particularly in the context of doping control and pharmacokinetic studies.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Sample Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a primary analytical technique used for the analysis of SARMs in biological matrices such as urine, serum, and plasma researchgate.netspectroscopyeurope.comresearchgate.netfarmaciajournal.com. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. LC-MS/MS methods have been developed for the quantitative analysis of various SARMs, providing accuracy and precision for their determination in research samples farmaciajournal.com. Sample preparation techniques like protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are often employed before LC-MS/MS analysis to isolate and concentrate the analytes researchgate.netfarmaciajournal.com.
Development of Anti-Doping Analytical Methodologies for SARMs
Given the prohibition of SARMs in sports, significant research efforts have focused on developing robust anti-doping analytical methodologies. LC-MS/MS is the main technique utilized in doping control laboratories for screening and confirming SARM misuse researchgate.netnih.govresearchgate.net. These methods aim to detect intact SARMs and their metabolites in biological samples researchgate.netnih.gov. The development of these methodologies requires concise knowledge of SARM metabolism to ensure detection, especially in a retrospective context spectroscopyeurope.com. Studies investigating the metabolic profiles of SARMs in different matrices, such as urine, plasma, and hair, are crucial for identifying appropriate analytical targets and extending detection windows researchgate.netspectroscopyeurope.com. The increasing number of adverse analytical findings related to SARMs highlights the importance of comprehensive doping control procedures researchgate.net. Research also focuses on differentiating between intentional SARM abuse and inadvertent contamination, such as through dietary supplements cleancompetition.orginformahealthcare.com.
Strategic Considerations for Developing Novel Selective Androgen Receptor Modulators
The development of novel SARMs involves strategic considerations aimed at achieving desired tissue selectivity and improving pharmacological properties. Two general approaches have been historically used to achieve tissue selectivity of androgen action nih.gov. One approach is to develop SARMs with specific activity profiles and tissue selectivity nih.gov. The other involves elucidating the mechanisms of androgen action in target tissues like skeletal muscle and identifying downstream signaling molecules that promote anabolic effects without stimulating pathways in tissues like the prostate nih.gov.
SARMs are designed to modulate the androgen receptor to elicit some, but not all, of the effects of endogenous androgens like testosterone (B1683101) bmj.com. Unlike traditional steroidal androgens, SARMs are often orally active, non-aromatizable, and non-virilizing, offering a potentially improved safety profile nih.gov. Strategic development involves optimizing compounds to maintain anabolic activity while minimizing undesirable effects on other tissues oup.com. This includes extensive SAR studies and potentially utilizing computational modeling to guide structural modifications spirochem.com. The goal is to create molecules that selectively activate the androgen receptor in anabolic tissues, offering therapeutic benefits for conditions characterized by muscle weakness and bone loss oup.complos.org.
Addressing Challenges in Tissue Selectivity Enhancement
Achieving and enhancing tissue selectivity remains a critical challenge in the development of SARMs, including compounds like MK-3984. The selective action of SARMs is thought to be mediated by several mechanisms. These include differential conformational changes induced in the androgen receptor (AR) upon SARM binding compared to endogenous androgens like dihydrotestosterone (B1667394) (DHT), leading to varied recruitment of coactivator and corepressor proteins in different tissues. citeab.comwikipedia.orgwikipedia.org Another proposed mechanism involves the avoidance of metabolism by 5α-reductase, an enzyme that converts testosterone to the more potent DHT in certain tissues like the prostate. nih.govwikipedia.org Unlike testosterone, non-steroidal SARMs are generally not substrates for this enzyme, which contributes to their reduced androgenic effects in such tissues. nih.govwikipedia.org
Despite these proposed mechanisms, the precise molecular basis for the tissue selectivity of SARMs is still an area of active investigation and debate. citeab.comwikipedia.orgwikipedia.orgwikipedia.org A deeper understanding of how SARMs differentially modulate AR function at the cellular and molecular level in various tissues is crucial for designing compounds with improved selectivity profiles. Research continues to explore the intricate interplay between SARMs, AR conformation, and tissue-specific cofactors to overcome limitations in achieving complete tissue specificity. citeab.comwikipedia.org
Exploration of Novel Scaffolds and Chemical Modifications
The pursuit of SARMs with enhanced tissue selectivity and favorable pharmacological properties has involved extensive exploration of novel chemical scaffolds and modifications. Since the initial discovery of non-steroidal SARMs, various structural templates have been investigated. wikipedia.orgwikipedia.orgeasychem.org Structure-activity relationship studies have been instrumental in identifying compounds with potent anabolic activity and reduced androgenic effects. wikipedia.org
Translational Research Prospects for Muscle and Bone Health Conditions
SARMs, including compounds that were in development like this compound, have demonstrated significant translational research prospects for the treatment of conditions characterized by muscle wasting and bone loss. fishersci.cawikipedia.orgchemicalbook.comiiab.me These conditions include cancer-associated cachexia, age-related sarcopenia, and osteoporosis. nih.govwikipedia.orgwikipedia.orgwikipedia.orgpeptidesciences.comiiab.mewikipedia.orgelementsarms.comaminovitality.comsportstechnologylabs.comfitscience.co
Preclinical studies with various SARMs have shown their ability to increase muscle mass and improve bone mineral density and strength in animal models. wikipedia.orgaminovitality.comsportstechnologylabs.comfitscience.co For instance, this compound was investigated for its potential in treating muscle wasting associated with cancer. fishersci.caiiab.me Other SARMs, such as enobosarm, LGD-4033, and S-4, have also been evaluated in clinical trials for indications like muscle wasting and osteoporosis, demonstrating increases in lean body mass and beneficial effects on bone parameters. wikipedia.orgwikipedia.orgwikipedia.orgchemicalbook.comsportstechnologylabs.comfitscience.cowikipedia.org
The tissue-selective anabolic effects of SARMs offer a potential advantage over traditional androgen therapies, which are limited by their broader effects on androgenic tissues. wikipedia.orgwikipedia.orgsportstechnologylabs.com By preferentially targeting muscle and bone, SARMs aim to provide the desired therapeutic benefits while minimizing unwanted side effects. wikipedia.orgwikipedia.org Despite the promising preclinical and early clinical findings, the translational path for SARMs has faced challenges, including demonstrating clinically meaningful improvements in physical function and navigating regulatory requirements. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org Nevertheless, research continues to explore the potential of SARMs for addressing significant unmet medical needs in muscle and bone health. wikipedia.orgwikipedia.orgpeptidesciences.comiiab.mewikipedia.orgelementsarms.comaminovitality.comsportstechnologylabs.comfitscience.co
Q & A
Q. What is the molecular mechanism of MK-3984 as a selective androgen receptor modulator (SARM), and how does this inform experimental design?
this compound binds selectively to androgen receptors (ARs), activating anabolic pathways in muscle tissue while minimizing androgenic effects on non-target tissues like the prostate . To study this mechanism, researchers should:
- Use AR-binding assays (e.g., competitive radioligand displacement) to quantify affinity.
- Leverage tissue-specific models (e.g., skeletal muscle vs. prostate cell lines) to assess selectivity.
- Incorporate transcriptomic profiling to identify downstream gene targets.
Methodological Note: Validate findings using AR knockout models or co-administration with AR antagonists to confirm target specificity .
Q. How should researchers design in vivo experiments to evaluate this compound’s efficacy in cancer-related muscle wasting?
A robust experimental framework includes:
- Animal models: Use tumor-bearing rodents (e.g., C26 adenocarcinoma mice) with cachexia phenotypes.
- Dosage parameters: Test multiple doses (e.g., 1–10 mg/kg/day) to establish dose-response relationships.
- Outcome measures:
- Muscle mass (via MRI or dissection).
- Functional assessments (grip strength, treadmill endurance).
- Systemic biomarkers (IL-6, TNF-α) to link muscle preservation to anti-catabolic effects.
Reproducibility Tip: Follow guidelines for detailed method reporting (e.g., Beilstein Journal’s standards for experimental protocols) .
Q. What criteria should guide hypothesis formulation for this compound studies?
Apply the FINER framework :
- Feasible: Ensure access to validated AR models and resources for longitudinal studies.
- Novel: Investigate understudied angles (e.g., this compound’s impact on satellite cell activation).
- Ethical: Adhere to institutional guidelines for animal welfare and data transparency.
- Relevant: Align with gaps in SARM research, such as tissue-specific pharmacokinetics .
Q. How can researchers ensure reproducibility in this compound studies?
- Documentation: Provide raw data, statistical code, and detailed protocols (e.g., compound purity, storage conditions).
- Replication: Include independent validation cohorts or cross-lab collaborations.
- Negative Controls: Test this compound against known SARMs (e.g., Ostarine) and placebo in parallel.
Reference: Reproducibility guidelines from emphasize transparency in method descriptions .
Advanced Research Questions
Q. How can contradictions in this compound’s tissue selectivity be resolved?
Contradictory data (e.g., unexpected prostate activity) may arise from:
Q. What strategies optimize this compound dosing protocols for long-term studies?
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use iterative dosing adjustments based on half-life and metabolite analysis.
- Toxicology Screens: Monitor off-target effects (e.g., hepatic enzymes, lipid profiles) at 3-/6-month intervals.
- Adaptive Trial Design: Predefine criteria for dose escalation/reduction to balance efficacy and safety .
Q. How should researchers design longitudinal studies to assess this compound’s impact on muscle regeneration?
-
Time-Points: Include acute (1–4 weeks) and chronic (12+ weeks) phases.
-
Outcome Layers:
Layer Metrics Structural Muscle fiber cross-sectional area Functional Fatigue resistance, mobility assays Molecular Myostatin, IGF-1 expression levels -
Attrition Mitigation: Use staggered enrollment and backup cohorts .
Q. What mixed-methods approaches enhance this compound’s translational research?
Combine:
- Quantitative: Randomized controlled trials (RCTs) with pre-registered endpoints.
- Qualitative: Patient-reported outcomes (e.g., quality-of-life surveys in clinical cohorts).
- Integration: Use joint displays to map biomarker changes to subjective improvements .
Q. How can transcriptional data from this compound-treated models be rigorously analyzed?
- Pipeline: RNA-seq → Differential expression analysis (DESeq2) → Pathway enrichment (DAVID/KEGG).
- Validation: Confirm key targets (e.g., MyoD, Atrogin-1) via qPCR or Crispr-Cas9 knockdown.
- Bias Control: Blind analysts to treatment groups during data processing .
Q. What challenges arise in cross-disciplinary collaborations for this compound research, and how are they addressed?
- Communication Gaps: Establish a shared glossary (e.g., define “anabolic potency” consistently).
- Data Integration: Use interoperable formats (e.g., FAIR principles) for combining biochemical, clinical, and omics data.
- Ethical Alignment: Develop consensus on data-sharing protocols and authorship criteria early in the project .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
